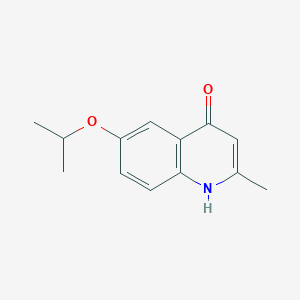
6-Isopropoxy-2-methylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropoxy-2-methylquinolin-4-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C14H17NO2, features a quinoline core substituted with an isopropoxy group at the 6-position and a methyl group at the 2-position, along with a hydroxyl group at the 4-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-2-methylquinolin-4-ol can be achieved through various methods. One common approach involves the reaction of 2-methylquinolin-4-ol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkoxy or functional group-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Isopropoxy-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 6-Isopropoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Ethoxy-2-methylquinolin-4-ol
- 6-(Dimethylamino)-2-methylquinolin-4-ol
- 4-Hydroxy-6-methoxy-2-methylquinoline
- 4-Hydroxy-6-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 4-Chloro-6-methylquinoline
- 6-Fluoro-2-methylquinoline
- 6-Bromo-2-methylquinoline
- 6-Chloro-2-methylquinoline
Uniqueness
6-Isopropoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group at the 6-position and the hydroxyl group at the 4-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
804427-93-8 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-methyl-6-propan-2-yloxy-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-8(2)16-10-4-5-12-11(7-10)13(15)6-9(3)14-12/h4-8H,1-3H3,(H,14,15) |
Clave InChI |
LVWDXTDXXIESHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




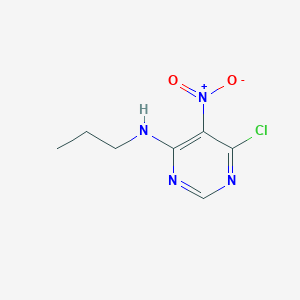
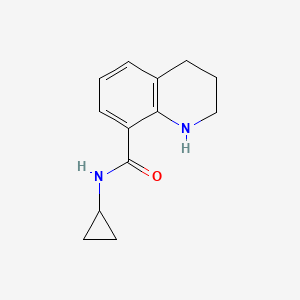
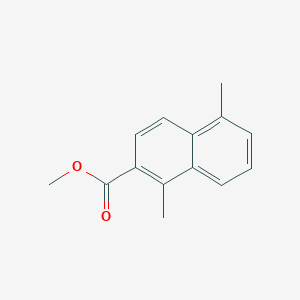
![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)
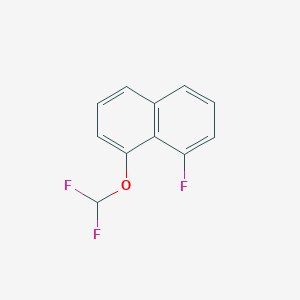
![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
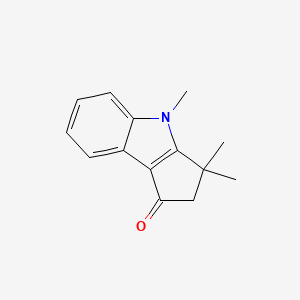
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)




